molecular formula C13H23N3O B1464272 1-Cyclopropyl-4-(piperidine-3-carbonyl)piperazine CAS No. 1183989-54-9

1-Cyclopropyl-4-(piperidine-3-carbonyl)piperazine

Cat. No.: B1464272
CAS No.: 1183989-54-9
M. Wt: 237.34 g/mol
InChI Key: FBEZPUSWJQYELE-UHFFFAOYSA-N
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Description

1-Cyclopropyl-4-(piperidine-3-carbonyl)piperazine is a chemical compound with the molecular formula C₁₃H₂₃N₃O It is characterized by the presence of a cyclopropyl group attached to a piperazine ring, which is further connected to a piperidine-3-carbonyl group

Preparation Methods

The synthesis of 1-Cyclopropyl-4-(piperidine-3-carbonyl)piperazine typically involves the reaction of 1-(cyclopropylcarbonyl)piperazine with piperidine-3-carboxylic acid or its derivatives. The reaction is usually carried out under controlled conditions, often involving the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

1-Cyclopropyl-4-(piperidine-3-carbonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or piperidine ring can be functionalized with different substituents using appropriate reagents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclopropyl-4-(piperidine-3-carbonyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-4-(piperidine-3-carbonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Cyclopropyl-4-(piperidine-3-carbonyl)piperazine can be compared with other similar compounds, such as:

    1-Cyclopropyl-4-(piperidine-3-carbonyl)piperidine: This compound has a similar structure but with a piperidine ring instead of a piperazine ring, which may result in different biological activities and properties.

    1-Cyclopropyl-4-(piperidine-3-carbonyl)morpholine: This compound contains a morpholine ring, which can influence its chemical reactivity and interactions with biological targets.

Properties

IUPAC Name

(4-cyclopropylpiperazin-1-yl)-piperidin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O/c17-13(11-2-1-5-14-10-11)16-8-6-15(7-9-16)12-3-4-12/h11-12,14H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBEZPUSWJQYELE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)N2CCN(CC2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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